molecular formula C7H12N4S B13296192 5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13296192
M. Wt: 184.26 g/mol
InChI Key: ZHPZGCDJYDDXNU-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a cyclopropyl group, and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thiocarbohydrazide, followed by cyclization with an appropriate reagent to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aminoethyl side chain .

Scientific Research Applications

5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring and thiol group are key functional groups that contribute to these interactions. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Aminoethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the cyclopropyl group and the specific arrangement of the triazole ring. These features confer unique chemical properties and potential biological activities that are not observed in the other compounds .

Properties

Molecular Formula

C7H12N4S

Molecular Weight

184.26 g/mol

IUPAC Name

3-(2-aminoethyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H12N4S/c8-4-3-6-9-10-7(12)11(6)5-1-2-5/h5H,1-4,8H2,(H,10,12)

InChI Key

ZHPZGCDJYDDXNU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NNC2=S)CCN

Origin of Product

United States

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